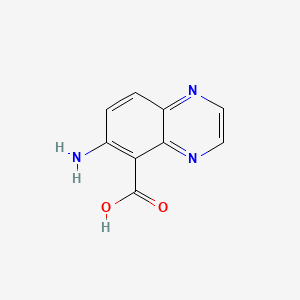
6-Aminoquinoxaline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoquinoxaline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7N3O2 It is a derivative of quinoxaline, featuring an amino group at the 6th position and a carboxylic acid group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoxaline-5-carboxylic acid typically involves the following steps:
Nitration: Quinoxaline is nitrated to form 6-nitroquinoxaline.
Reduction: The nitro group is reduced to an amino group using reagents such as hydrazine hydrate or catalytic hydrogenation with palladium on carbon.
Carboxylation: The aminoquinoxaline is then carboxylated to introduce the carboxylic acid group at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrazine hydrate, palladium on carbon, or hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitrosoquinoxaline or nitroquinoxaline.
Reduction: Aminoquinoxaline derivatives.
Substitution: N-acyl or N-alkyl quinoxaline derivatives.
Applications De Recherche Scientifique
6-Aminoquinoxaline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-aminoquinoxaline-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but often include binding to active sites or interfering with substrate binding.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, lacking the amino and carboxylic acid groups.
6-Nitroquinoxaline: An intermediate in the synthesis of 6-aminoquinoxaline-5-carboxylic acid.
Quinoxaline-5-carboxylic acid: Lacks the amino group at the 6th position.
Uniqueness: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the quinoxaline ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C9H7N3O2 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
6-aminoquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-5-1-2-6-8(7(5)9(13)14)12-4-3-11-6/h1-4H,10H2,(H,13,14) |
Clé InChI |
DMSBVDJUZDBBBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C(=C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


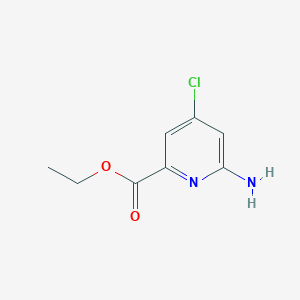
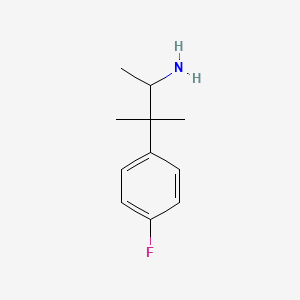
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
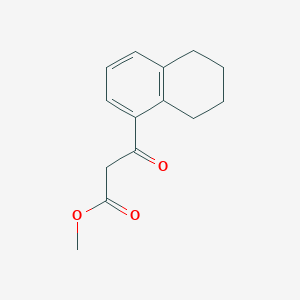


![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
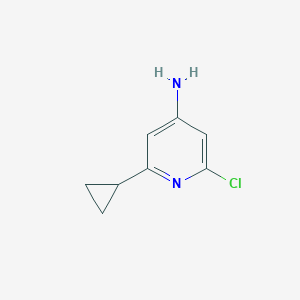
![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

